2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions can vary, but common catalysts include bases like potassium carbonate (K₂CO₃) and organic catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the multicomponent reaction approach is scalable and can be adapted for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various amino and methoxy-substituted compounds .
Scientific Research Applications
2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being explored for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Thiophene derivatives: These compounds also have diverse pharmacological properties and are used in similar applications.
Uniqueness
2-amino-4-(2-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O3/c1-25-15-9-5-3-7-12(15)16-13(10-21)19(22)26-18-11-6-2-4-8-14(11)23-20(24)17(16)18/h2-9,16H,22H2,1H3,(H,23,24) |
InChI Key |
RKLQLDQZYRKENI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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